![molecular formula C15H10BrFN2O B11984056 6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone CAS No. 302913-40-2](/img/structure/B11984056.png)
6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone
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Overview
Description
6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, a 2-fluorobenzyl group at the 3rd position, and a quinazolinone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the bromine and 2-fluorobenzyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of quinazolinone derivatives, including 6-bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone, as effective anticancer agents.
- Mechanism of Action : The compound exhibits cytotoxic activity against various cancer cell lines. Structure–activity relationship studies indicate that modifications in the quinazolinone structure can enhance its selectivity and potency against tumorigenic cells while minimizing effects on non-tumorigenic cells. For instance, a study reported an IC50 value of 84.20 ± 1.72 µM for certain derivatives, highlighting their selective action against cancer cells .
- Target Proteins : Molecular docking studies have shown that these compounds can effectively bind to epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation and survival .
Antiviral Properties
The antiviral efficacy of quinazolinone derivatives has also been explored extensively:
- Viral Targets : Research indicates that this compound and its analogs exhibit activity against several viruses, including varicella zoster virus (VZV) and human cytomegalovirus (HCMV). One study reported that derivatives with similar structures showed significant antiviral activity with EC50 values comparable to established antiviral drugs .
- Mechanistic Insights : The presence of the bromine atom at position C6 was found to enhance the potency of these compounds against viral infections, suggesting that structural modifications can lead to improved therapeutic profiles .
Antibacterial Activity
The antibacterial potential of quinazolinones has been a focus of several investigations:
- Broad Spectrum Activity : Compounds derived from this compound have demonstrated significant antibacterial activity against various strains of bacteria. In a comparative study, certain derivatives showed efficacy similar to standard antibiotics .
- Structure-Activity Relationship : The incorporation of specific substituents on the quinazolinone scaffold has been linked to enhanced antibacterial effects. For example, modifications at the N3 position have been shown to yield compounds with superior activity against resistant bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazolinone derivatives are also noteworthy:
- Therapeutic Applications : Studies have indicated that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For instance, certain derivatives were evaluated for their ability to reduce inflammation in preclinical models .
- Mechanistic Pathways : The anti-inflammatory action is often attributed to the modulation of cytokine release and inhibition of pro-inflammatory enzymes, which are critical in the pathogenesis of various inflammatory conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone
- 6-Bromo-3-(2-methylbenzyl)-4(3H)-quinazolinone
- 6-Bromo-3-(2-nitrobenzyl)-4(3H)-quinazolinone
Uniqueness
6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone is unique due to the presence of the 2-fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.
Biological Activity
6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate starting materials, such as 2-fluorobenzylamine and various bromo-substituted quinazolinones. This structural modification is crucial for enhancing biological activity.
Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The introduction of various substituents can significantly influence their effectiveness against different microbial strains.
- Study Findings : A series of quinazolinone derivatives, including 6-bromo-3-(substituted phenyl)-4(3H)-quinazolinones, exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed enhanced antibacterial effects compared to their parent compounds .
Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 18 |
This compound | Escherichia coli | 15 |
Anti-inflammatory Activity
Quinazolinones are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Insights : In vitro studies have demonstrated that this compound effectively reduces inflammation markers in cell lines treated with lipopolysaccharides (LPS), suggesting its potential as a therapeutic agent in inflammatory diseases .
Compound Name | Inflammatory Model | Cytokine Reduction (%) |
---|---|---|
This compound | LPS-induced RAW264.7 cells | 40 |
Anticancer Activity
The anticancer potential of quinazolinones has garnered significant attention, particularly due to their ability to inhibit key signaling pathways involved in cancer cell proliferation.
- Case Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated IC50 values in the micromolar range, indicating substantial antiproliferative activity .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 | 5.9 | Induction of apoptosis via EGFR inhibition |
MCF-7 | 7.5 | Cell cycle arrest at G2/M phase |
The biological activities of this compound are primarily attributed to its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR autophosphorylation, the compound disrupts downstream signaling pathways crucial for cell survival and proliferation.
Properties
CAS No. |
302913-40-2 |
---|---|
Molecular Formula |
C15H10BrFN2O |
Molecular Weight |
333.15 g/mol |
IUPAC Name |
6-bromo-3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10BrFN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
InChI Key |
CDOPWGFHAQVDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br)F |
Origin of Product |
United States |
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